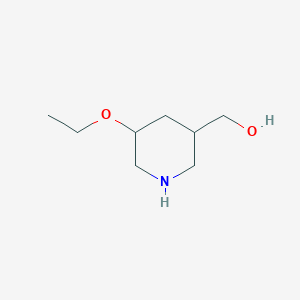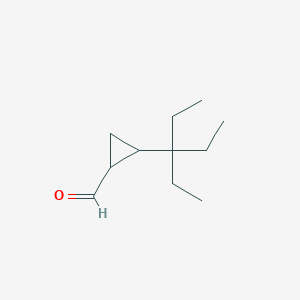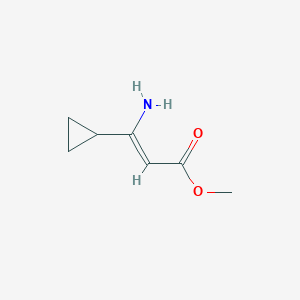![molecular formula C10H14ClN3O2 B15258827 tert-Butyl N-[6-(chloromethyl)pyridazin-3-yl]carbamate](/img/structure/B15258827.png)
tert-Butyl N-[6-(chloromethyl)pyridazin-3-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[6-(chloromethyl)pyridazin-3-yl]carbamate is a chemical compound with the molecular formula C10H14ClN3O2 and a molecular weight of 243.69 g/mol . This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Preparation Methods
The synthesis of tert-Butyl N-[6-(chloromethyl)pyridazin-3-yl]carbamate typically involves the reaction of 6-(chloromethyl)pyridazine with tert-butyl carbamate under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours until the reaction is complete .
Industrial production methods for this compound are not widely documented, but laboratory-scale synthesis is well-established and involves standard organic synthesis techniques.
Chemical Reactions Analysis
tert-Butyl N-[6-(chloromethyl)pyridazin-3-yl]carbamate undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The pyridazine ring can undergo oxidation or reduction under specific conditions, leading to different oxidation states and derivatives.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl N-[6-(chloromethyl)pyridazin-3-yl]carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-Butyl N-[6-(chloromethyl)pyridazin-3-yl]carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and the functional groups present. The exact pathways and targets are still under investigation, but it is known to affect cellular processes by binding to specific proteins and altering their activity .
Comparison with Similar Compounds
tert-Butyl N-[6-(chloromethyl)pyridazin-3-yl]carbamate can be compared with other similar compounds, such as:
tert-Butyl N-(6-chloropyridazin-3-yl)carbamate: Similar structure but lacks the chloromethyl group.
tert-Butyl (6-methylpyridin-3-yl)carbamate: Contains a methyl group instead of a chloromethyl group.
tert-Butyl N-(2,6-dichloropyrimidin-4-yl)carbamate: Contains a dichloropyrimidine ring instead of a pyridazine ring
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C10H14ClN3O2 |
|---|---|
Molecular Weight |
243.69 g/mol |
IUPAC Name |
tert-butyl N-[6-(chloromethyl)pyridazin-3-yl]carbamate |
InChI |
InChI=1S/C10H14ClN3O2/c1-10(2,3)16-9(15)12-8-5-4-7(6-11)13-14-8/h4-5H,6H2,1-3H3,(H,12,14,15) |
InChI Key |
BTOLXAHUJVYTNI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NN=C(C=C1)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[1-(Aminomethyl)cyclobutyl]-2-methylcyclobutan-1-ol](/img/structure/B15258773.png)
![2-[3-(Oxan-3-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine](/img/structure/B15258786.png)

![1-(1-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-YL}ethyl)piperazine](/img/structure/B15258795.png)
![tert-Butyl[(3-iodo-1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B15258798.png)



![Methyl 3-[(dimethylcarbamoyl)sulfonyl]thiophene-2-carboxylate](/img/structure/B15258814.png)

![6-Chloro-5-fluorothieno[2,3-b]pyridine-2-carbaldehyde](/img/structure/B15258840.png)
![4-Ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-oxazole-5-carboxylic acid](/img/structure/B15258843.png)
